L-Tyrosine ethyl ester hydrochloride L-Tyrosine ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 4089-07-0
VCID: VC21538033
InChI: InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol

L-Tyrosine ethyl ester hydrochloride

CAS No.: 4089-07-0

Cat. No.: VC21538033

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine ethyl ester hydrochloride - 4089-07-0

CAS No. 4089-07-0
Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m0./s1
Standard InChI Key BQULAXAVRFIAHN-PPHPATTJSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl
SMILES CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl

PropertyValue
Common NameL-Tyrosine ethyl ester hydrochloride
CAS Number4089-07-0
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Physical FormWhite solid
HMDB IDHMDB0301756
Creation Date in HMDBSeptember 22, 2021
Creation Date in FooDBApril 8, 2010

This compound represents a modified form of the amino acid L-tyrosine, where the carboxylic acid group has been converted to an ethyl ester and the amino group exists as a hydrochloride salt. This modification significantly alters the compound's physicochemical properties compared to the parent amino acid, particularly affecting its solubility profile and reactivity patterns.

Structural Characteristics

Molecular Structure

The molecular structure of L-Tyrosine ethyl ester hydrochloride features the characteristic tyrosine backbone with specific modifications. The structure retains the phenolic hydroxyl group on the aromatic ring that characterizes tyrosine, while incorporating an ethyl ester group in place of the carboxylic acid . The amine group exists as a hydrochloride salt, which influences the compound's solubility characteristics and chemical behavior.

The molecule contains several key functional groups that contribute to its chemical reactivity:

  • A phenol group on the aromatic ring (from the tyrosine side chain)

  • An ethyl ester group replacing the carboxylic acid

  • A primary amine group (as the hydrochloride salt)

This combination of functional groups provides the compound with distinctive chemical properties and reactivity patterns that differentiate it from both tyrosine and other related derivatives .

Structural Comparisons

L-Tyrosine ethyl ester hydrochloride differs from similar compounds like N-Acetyl-L-tyrosine ethyl ester (documented in source ) primarily in the modification of the amino group. While L-Tyrosine ethyl ester hydrochloride maintains a free amine (as the hydrochloride salt), the N-acetyl derivative features an acetylated amino group, which significantly alters its chemical reactivity and biological behavior.

These structural differences between related tyrosine derivatives represent important considerations for researchers selecting appropriate compounds for specific biochemical or pharmaceutical applications.

Synthesis Methodologies

Classical Esterification Route

The most widely employed synthesis method for L-Tyrosine ethyl ester hydrochloride involves direct esterification of L-tyrosine using ethanol in the presence of thionyl chloride (SOCl2) as a catalyst and reactant . This procedure is well-documented in chemical literature, with excellent yields reported.

The detailed synthetic procedure typically follows these steps:

  • Combine L-tyrosine (L-Tyr) with ethanol in a reaction vessel

  • Add thionyl chloride (SOCl2) dropwise with continuous stirring

  • Conduct the reaction under reflux conditions

  • Monitor reaction progress using Thin Layer Chromatography (TLC) until no L-Tyr remains

  • Vacuum concentrate the reaction solution to a reduced volume

  • Add petroleum ether to precipitate the product as a white solid

  • Isolate the product through centrifugation and drying

Under optimized conditions, this method achieves yields of approximately 94.7%, demonstrating its efficiency and suitability for both laboratory and potentially industrial-scale synthesis .

Alternative Synthetic Approaches

While the thionyl chloride-mediated esterification represents the most common approach, several alternative synthesis routes have been investigated. Patent literature suggests approaches involving sequential reactions starting from L-tyrosine, including esterification followed by additional derivatization steps .

For example, a multi-step approach described in patent literature involves:

  • Initial esterification of L-tyrosine to form an ester hydrochloride

  • Subsequent reactions involving amidation, etherification/hydrolysis

  • Final modification reactions to yield the desired tyrosine derivatives

These alternative methods may offer advantages in specific contexts, particularly when milder reaction conditions are required or when preparing more complex tyrosine derivatives.

Applications in Research and Development

Biochemical Research Applications

L-Tyrosine ethyl ester hydrochloride serves as an important tool in biochemical research, with applications in several areas:

  • Amino acid metabolism studies

  • Protein structure and function investigations

  • Enzymatic reaction studies involving tyrosine derivatives

  • Use as a building block in peptide synthesis

The compound's structural similarity to tyrosine, combined with its modified chemical properties, makes it valuable for studying biological systems where tyrosine plays a crucial role. The ethyl ester modification alters the compound's behavior in biological systems, potentially affecting its transport, metabolism, and interaction with enzymes.

Related Compounds and Derivatives

Comparison with N-Acetyl-L-tyrosine Ethyl Ester

N-Acetyl-L-tyrosine ethyl ester represents a related compound that differs from L-Tyrosine ethyl ester hydrochloride in having an acetylated amino group . This N-terminal protection, combined with the C-terminal ester protection, creates a fully protected tyrosine derivative that finds specific applications in:

  • Crosslinking studies in protein chemistry

  • Substrate development for detecting, differentiating, and characterizing proteases and esterases

The structural differences between these related compounds highlight the importance of specific functional group modifications in determining chemical reactivity and biological applications.

Position in Tyrosine Derivative Research

L-Tyrosine ethyl ester hydrochloride represents one member of a broader family of tyrosine derivatives being investigated for various applications. Patent literature indicates ongoing research into more complex derivatives, including:

  • O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives

  • Other protected forms of tyrosine developed for specific synthetic or biological applications

These research directions demonstrate the continued importance of tyrosine derivatives in chemical, biochemical, and pharmaceutical research.

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